KadcoccitoneA

Beschreibung

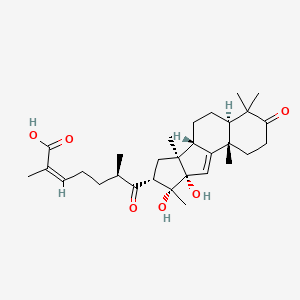

Structure

3D Structure

Eigenschaften

Molekularformel |

C30H44O6 |

|---|---|

Molekulargewicht |

500.7 g/mol |

IUPAC-Name |

(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |

InChI |

InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |

InChI-Schlüssel |

AFMAJKYNAGLXHD-LILFWPGJSA-N |

Isomerische SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |

Kanonische SMILES |

CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |

Herkunft des Produkts |

United States |

Overexpression of Key Biosynthetic Genes:

Once the genes encoding the rate-limiting enzymes in the KadcoccitoneA pathway are identified, their overexpression could lead to increased flux through the pathway and higher product yields. This could involve the overexpression of the specific lanosterol (B1674476) synthase or the tailoring CYP450s.

Downregulation of Competing Pathways:

The metabolic precursors for KadcoccitoneA biosynthesis are also used in other pathways. For instance, squalene (B77637) is a precursor for both triterpenoids and sterols. By downregulating the genes in competing pathways, more of the precursor pool can be channeled towards KadcoccitoneA production.

Heterologous Expression in Microbial Hosts:

The entire biosynthetic pathway for KadcoccitoneA could be reconstituted in a microbial host such as Saccharomyces cerevisiae (yeast) or Escherichia coli. These hosts offer advantages such as rapid growth and ease of genetic manipulation, potentially enabling large-scale, cost-effective production of the compound.

The following table outlines potential metabolic engineering strategies for enhanced KadcoccitoneA production:

| Strategy | Approach | Potential Outcome |

| Overexpression | Increase the expression of rate-limiting enzymes in the KadcoccitoneA pathway. | Increased production of KadcoccitoneA. |

| Downregulation | Suppress the expression of genes in pathways that compete for precursors. | Increased availability of precursors for KadcoccitoneA synthesis. |

| Heterologous Production | Transfer the KadcoccitoneA biosynthetic pathway to a microbial host. | Scalable and potentially more efficient production of KadcoccitoneA. |

The successful application of these strategies is contingent on a thorough understanding of the biosynthetic pathway and its regulation. Continued research into the enzymology and genetics of KadcoccitoneA production in Kadsura coccinea will be essential for realizing the potential of metabolic engineering to provide a sustainable supply of this valuable natural product.

Mechanistic Studies and Biological Activities of Kadcoccitonea Non Clinical

Molecular Targets and Binding Interactions of Kadcoccitone A

Currently, there is a lack of published research specifically detailing the molecular targets and binding interactions of Kadcoccitone A.

Receptor Binding Studies of Kadcoccitone A

No specific receptor binding studies for Kadcoccitone A have been reported. Information regarding its affinity for any particular receptor (e.g., Kᵢ, Kₑ) is not available.

Enzyme Inhibition/Activation Kinetics of Kadcoccitone A

There are no available data on the effects of Kadcoccitone A on specific enzymes. Consequently, kinetic parameters such as IC₅₀, Kᵢ, or details on the type of inhibition (competitive, non-competitive, etc.) have not been documented.

Protein-Ligand Interaction Analysis of Kadcoccitone A via Biophysical Methods

Detailed biophysical analyses, such as X-ray crystallography or NMR spectroscopy of Kadcoccitone A in complex with a protein target, have not been published. Therefore, the specific amino acid residues involved in potential binding interactions remain unknown.

Cellular Mechanisms of Action of Kadcoccitone A

The broader cellular effects of Kadcoccitone A are also an area that requires further investigation.

Modulation of Intracellular Signaling Pathways by Kadcoccitone A

There is no information available on whether Kadcoccitone A modulates any specific intracellular signaling pathways. The effects of the compound on key signaling molecules like kinases or second messengers have not been elucidated.

Effects of Kadcoccitone A on Gene Expression and Proteomics

Studies detailing the impact of Kadcoccitone A on global gene expression or the cellular proteome are absent from the current body of scientific literature.

No Publicly Available Scientific Data Found for "KadcoccitoneA"

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or detailed biological data could be located for the chemical compound designated as "KadcoccitoneA."

As a result, it is not possible to generate an article detailing the mechanistic studies and biological activities of KadcoccitoneA according to the provided outline. The requested information, including its organelle-specific interactions, induction of autophagy and apoptosis, and its various in vitro biological activities, does not appear to be available in the public scientific domain.

The name "KadcoccitoneA" does appear in some chemical and patent databases, often within lists of numerous other compounds. This suggests that the compound may have been synthesized or is part of a patent filing. However, there is no evidence of subsequent published research that has investigated its biological properties in detail.

Potential reasons for the lack of information include:

The compound may be very new, and research on its biological effects has not yet been published.

"KadcoccitoneA" may be an internal or provisional name not yet used in peer-reviewed literature.

There could be a misspelling or an incorrect designation of the compound name.

Without any available scientific studies, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research on this specific compound would be necessary to provide the detailed information requested in the outline.

In Vitro Biological Activities of KadcoccitoneA

Neurobiological Activities of KadcoccitoneA in Neuronal Cell Cultures

An extensive review of published scientific literature reveals no studies investigating the neurobiological activities of Kadcoccitone A in neuronal cell cultures. Research to date has not focused on its effects on nerve cells, and therefore, there is no available data regarding its potential impact on neuronal processes, neurotoxicity, or neuroprotection.

Other Defined Cellular Responses to KadcoccitoneA

Kadcoccitone A is a triterpenoid (B12794562) first isolated from the stems of the plant Kadsura coccinea. nih.govcas.cn Its biological activities have been explored in a limited number of non-clinical, in vitro studies. The primary cellular response documented is its inhibitory activity against the Human Immunodeficiency Virus (HIV-1). nih.govcas.cn

In studies evaluating its antiviral properties, Kadcoccitone A demonstrated moderate anti-HIV-1 activity. nih.govnih.gov This activity was quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of viral activity in vitro.

Table 1: Anti-HIV-1 Activity of Kadcoccitone A

| Compound | Bioactivity | EC₅₀ (µg/mL) | Source(s) |

|---|---|---|---|

| Kadcoccitone A | Anti-HIV-1 | 47.91 | nih.govcas.cn |

In addition to its antiviral effects, Kadcoccitone A has been subjected to screening for cytotoxic activity against various human tumor cell lines. However, specific potency values (e.g., IC₅₀) for Kadcoccitone A from these cytotoxicity screens are not detailed in the primary literature, which focused on the activity of other related compounds isolated in the same studies. nih.gov The cell lines against which its activity was assessed are listed below.

Table 2: Human Cancer Cell Lines Used for Cytotoxicity Screening of Kadcoccitone A

| Cell Line | Cancer Type | Source(s) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | nih.gov |

| A-549 | Lung Carcinoma | nih.gov |

| MCF-7 | Breast Adenocarcinoma | nih.gov |

| SW-480 | Colon Adenocarcinoma | nih.gov |

| HeLa | Cervical Adenocarcinoma | nih.gov |

Structure Activity Relationship Sar and Chemical Modification of Kadcoccitonea

Principles and Methodologies for SAR Studies of Kadcoccitone A

The elucidation of the structure-activity relationship (SAR) for Kadcoccitone A is fundamental to understanding how its molecular structure dictates its biological effects and for guiding the development of new therapeutic agents. SAR studies aim to identify the key structural features, or pharmacophores, responsible for the compound's activity. nih.govresearchgate.net

In the absence of a well-defined receptor structure, ligand-based SAR analysis is a crucial approach. acs.org This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. spgykj.com For Kadcoccitone A, this involves comparing its structure and activity with those of its naturally occurring analogues.

Kadcoccitone A possesses a distinctive 6/6/5/5-fused tetracyclic ring system and a C9 side chain. acs.orgnih.gov Its epimer, Kadcoccitone B, shares this core structure but differs in the stereochemistry at a single position. acs.orgnih.gov Another related compound, Kadcoccitone C, was also isolated from the same source. acs.orgnih.gov

Initial biological screening has revealed that Kadcoccitone A exhibits anti-HIV-1 activity with an EC50 value of 47.91 μg/mL. acs.orgnih.govcapes.gov.br Interestingly, Kadcoccitone C also demonstrates anti-HIV-1 activity, with an EC50 of 32.66 μg/mL, suggesting it is slightly more potent in this assay. acs.orgnih.govcapes.gov.br The difference in activity between these closely related compounds provides the initial clues for a ligand-based SAR analysis. The subtle structural variations between Kadcoccitone A, B, and C can be correlated with their differing biological activities to hypothesize which functional groups are essential for the anti-HIV-1 effect.

Table 1: Comparative Anti-HIV-1 Activity of Kadcoccitone Analogues

| Compound | Structural Class | Source | Anti-HIV-1 Activity (EC50) |

| Kadcoccitone A | Tricyclic triterpene | K. coccinea stems | 47.91 μg/mL |

| Kadcoccitone B | Tricyclic triterpene | K. coccinea stems | Not Reported |

| Kadcoccitone C | Biogenetically related triterpenoid (B12794562) | K. coccinea stems | 32.66 μg/mL |

Receptor-based SAR analysis depends on knowing the three-dimensional structure of the biological target to which the compound binds. While the precise molecular target for Kadcoccitone A's anti-HIV-1 activity has not been explicitly identified in the initial reports, future research would likely focus on identifying this target. Once the receptor is known and its structure determined, computational methods like molecular docking can be employed. These techniques would allow for the virtual fitting of Kadcoccitone A and its analogues into the receptor's binding site, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its activity. This would enable a more rational design of novel, more potent inhibitors.

Design Principles for Kadcoccitone A Analogues and Derivatives

The design of analogues and derivatives of Kadcoccitone A would be guided by the initial SAR findings and general medicinal chemistry principles. The goal is to systematically modify the Kadcoccitone A scaffold to explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Key areas for modification on the Kadcoccitone A structure would likely include:

The C9 side chain: Its length, flexibility, and the functional groups present could be altered to probe their influence on activity.

The oxygen-containing functional groups: The roles of the ketone and hydroxyl groups within the tetracyclic system could be investigated through reduction, oxidation, or esterification.

The tetracyclic core: While more synthetically challenging, modifications to the ring system itself could lead to the discovery of novel scaffolds with unique activity profiles.

Synthetic Methodologies for Kadcoccitone A Derivatives and Probes

The development of synthetic methodologies is crucial for producing derivatives and chemical probes of Kadcoccitone A. While the total synthesis of Kadcoccitone A itself has not yet been reported, the successful total synthesis of the related Kadcoccinic Acid A trimethyl ester provides valuable insights. nih.gov This synthesis featured a gold(I)-catalyzed cyclization to construct a key cyclopentenone scaffold and a copper-mediated conjugate addition, demonstrating advanced strategies that could be adapted for Kadcoccitone A. nih.gov

For creating a library of derivatives, semi-synthetic approaches starting from the natural product would be the most straightforward initial strategy. This would involve chemical modifications of the existing functional groups on Kadcoccitone A.

The synthesis of chemical probes, such as biotinylated or fluorescently-tagged derivatives, would be essential for target identification and validation studies. These probes are designed to retain the biological activity of the parent compound while allowing for the detection and isolation of its binding partners.

Impact of Structural Modifications on Kadcoccitone A’s Biological Activities

Systematic structural modifications of Kadcoccitone A are anticipated to have a significant impact on its biological activities. Based on the initial data, it is evident that even minor changes, such as the epimerization in Kadcoccitone B or the structural differences in Kadcoccitone C, can influence its anti-HIV-1 potency.

A future research program would likely involve the synthesis and biological evaluation of a matrix of analogues. For example, modifying the side chain and observing the resulting change in anti-HIV-1 activity would provide clear data on the importance of this part of the molecule. Similarly, altering the oxidation state of the ketone and hydroxyl groups would clarify their roles in receptor binding.

Table 2: Hypothetical Impact of Structural Modifications on Kadcoccitone A Activity

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale |

| C9 Side Chain | Shortening or Lengthening | Likely to alter potency | May affect fit within the binding pocket of the target protein. |

| Tetracyclic Core Ketone | Reduction to alcohol | Could increase or decrease activity | Changes local stereochemistry and hydrogen bonding potential. |

| Tetracyclic Core Hydroxyl | Esterification | May improve cell permeability | Masks a polar group, potentially enhancing passage across cell membranes. |

This table presents hypothetical scenarios to illustrate the principles of SAR and is not based on published experimental data for Kadcoccitone A.

Prodrug Strategies and Bioconjugation of Kadcoccitone A for Academic Research Tools

To improve the drug-like properties of Kadcoccitone A, prodrug strategies could be employed. A prodrug is an inactive or less active precursor that is converted into the active drug within the body. For Kadcoccitone A, its hydroxyl groups could be esterified to create more lipophilic prodrugs that may have enhanced oral absorption. These esters would then be cleaved by endogenous esterase enzymes to release the active Kadcoccitone A.

Bioconjugation involves linking Kadcoccitone A to another molecule to create a new entity with combined properties. For academic research, conjugating Kadcoccitone A to a carrier protein could be used to generate antibodies against the small molecule, which are valuable tools for immunoassays. As mentioned, conjugation to fluorescent dyes or affinity tags like biotin (B1667282) would create chemical probes essential for elucidating its mechanism of action.

Computational and Theoretical Investigations of Kadcoccitonea

Quantum Chemical Calculations on Kadcoccitone A

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to understand the intrinsic properties of molecules. libretexts.org Methods like Density Functional Theory (DFT) are utilized to investigate the electronic structure and predict the reactivity of compounds such as Kadcoccitone A. researchgate.netnih.gov

Electronic Structure Analysis of Kadcoccitone A

Electronic structure analysis is fundamental to understanding a molecule's behavior at the atomic level. numberanalytics.comnumberanalytics.com By solving the Schrödinger equation, albeit with approximations for complex systems, researchers can determine the distribution of electrons and the energy levels of molecular orbitals. numberanalytics.comnumberanalytics.com This information is crucial for predicting chemical and physical properties, including reactivity and spectroscopic behavior. numberanalytics.com

For Kadcoccitone A, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity.

Key electronic properties calculated for Kadcoccitone A would include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the tendency of an atom to attract a bonding pair of electrons. ijcce.ac.ir

Chemical Hardness and Softness: Resistance to change in electron distribution. ijcce.ac.ir

These parameters provide a detailed picture of the molecule's electronic landscape and its potential for chemical interactions. numberanalytics.com

Reactivity Predictions for Kadcoccitone A

Quantum chemical calculations can predict the likely sites of reaction on the Kadcoccitone A molecule. rsc.org This is achieved by analyzing the distribution of electron density and electrostatic potential.

Molecular Electrostatic Potential (MEP) maps are valuable tools in this regard. nih.gov These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. nih.gov By analyzing changes in electron density upon the addition or removal of an electron, these functions can identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

Machine learning approaches are also emerging as powerful tools for predicting chemical reactivity, potentially uncovering novel reaction pathways beyond what is currently known. arxiv.orgrsc.org These methods can be trained on large datasets of known reactions to predict the outcomes of new chemical transformations. cmu.eduuvic.ca

Molecular Dynamics Simulations of Kadcoccitone A-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govarxiv.org By simulating the interactions between Kadcoccitone A and a potential biological target, such as an enzyme or receptor, researchers can gain insights into the binding process and the stability of the resulting complex. nih.govmdpi.com

The process involves placing the ligand (Kadcoccitone A) in the binding site of the protein and simulating their movements in a solvated environment that mimics physiological conditions. youtube.com The simulation tracks the trajectory of each atom, providing a dynamic view of the interaction. mdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and specificity. nih.gov

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. mdpi.com

These simulations can reveal the key amino acid residues involved in the interaction and help to understand the structural basis of Kadcoccitone A's biological activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Kadcoccitone A and its Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. uniroma1.itresearchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. uniroma1.it

Descriptor Generation and Selection for Kadcoccitone A QSAR Models

The first step in QSAR modeling is to generate molecular descriptors for Kadcoccitone A and its analogues. toxicology.org These descriptors are numerical values that quantify various aspects of the molecule's structure and properties. toxicology.org There are several types of descriptors: toxicology.org

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. google.com

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups. bionow.co.uk

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape and steric properties.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity. bionow.co.uk

Once a large number of descriptors are generated, a crucial step is to select the most relevant ones for the biological activity being modeled. toxicology.org This is important to avoid overfitting and to create a model that is both predictive and interpretable. toxicology.org Feature selection methods, such as correlation-based feature selection, are used to identify the subset of descriptors that have the strongest correlation with the activity while having low correlation among themselves. researchgate.net

Development and Validation of QSAR Models for Kadcoccitone A

With the selected descriptors, a mathematical model is developed to relate them to the biological activity. nih.gov Multiple Linear Regression (MLR) is a common method used for this purpose, where a linear equation is generated that best fits the data. nih.govmdpi.com Other methods include Partial Least Squares (PLS) and machine learning algorithms like Random Forest and Support Vector Machines. toxicology.orggoogle.com

The development of a robust QSAR model involves several key steps: uniroma1.it

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.govmdpi.com

Model Building: The training set is used to generate the QSAR model using a chosen statistical method. nih.gov

Model Validation: The quality and predictive ability of the model are rigorously assessed. nih.govresearchgate.net

Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to assess the model's robustness and stability. researchgate.net In LOO-CV, a model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. A high cross-validated correlation coefficient (q²) indicates a robust model.

External validation is the most critical test of a QSAR model's predictive power. mdpi.comnih.gov The model is used to predict the activities of the compounds in the test set, which were not used during model development. The predictive ability is assessed by the correlation between the predicted and experimental activities for the test set (r²_pred). mdpi.com

According to the OECD principles for QSAR model validation, a valid model must have a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation where possible. toxicology.orgoecd.org

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination for the training set. Measures the goodness-of-fit. | > 0.6 |

| q² (or r²_cv) | Cross-validated correlation coefficient. Measures the internal predictive ability. | > 0.5 |

| r²_pred | Predictive r-squared for the external test set. Measures the external predictive ability. | > 0.6 |

| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | As low as possible |

These computational approaches provide a powerful framework for understanding the chemical and biological properties of Kadcoccitone A, guiding the design of new analogues with potentially enhanced activity.

In Silico Screening and Rational Design of Novel Kadcoccitone A Scaffolds

The unique structure of Kadcoccitone A, characterized by an unprecedented 6/6/5/5-fused tetracyclic ring system, presents a compelling starting point for computational investigation and drug design. researchgate.netnih.gov In silico screening and rational design are powerful computational strategies that enable the exploration of novel molecular scaffolds inspired by natural products like Kadcoccitone A to identify new therapeutic agents. nih.govmdpi.com

In silico screening, or virtual screening, involves the computational identification of promising compounds from large chemical libraries that are predicted to have a high affinity for a specific biological target. nih.gov In the context of Kadcoccitone A, which has demonstrated anti-HIV-1 activity, researchers could employ structure-based virtual screening if the specific viral or host target protein is known. researchgate.netnih.govnih.gov This process would involve docking millions of compounds from databases against the target's binding site to identify molecules that fit well and are likely to be active. nih.govresearchgate.net Alternatively, ligand-based screening could be used, where new compounds are sought based on their structural similarity to the known active molecule, Kadcoccitone A. ncsu.edu

Rational design is a more targeted approach that involves the deliberate modification of a known active scaffold to enhance its biological activity, improve selectivity, or optimize pharmacokinetic properties. frontiersin.orgrsc.org The Kadcoccitone A scaffold serves as a "privileged structure," a molecular framework capable of providing ligand points for biological receptors. researchgate.net Medicinal chemists can use computational modeling to predict how structural modifications to the Kadcoccitone A core might influence its interaction with biological targets. researchgate.net For instance, modifications could be designed to improve its anti-HIV-1 efficacy, which is currently considered moderate. researchgate.netresearchgate.net

Interactive Table: Potential Rational Design Strategies for Kadcoccitone A Derivatives

These computational approaches save significant time and resources by prioritizing the synthesis and experimental testing of compounds with the highest likelihood of success. mdpi.com

Cheminformatics and Data Mining Applied to Kadcoccitone A Research

Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze and interpret vast amounts of chemical data. neovarsity.orgencyclopedia.pub In the study of Kadcoccitone A and related compounds isolated from Kadsura coccinea, cheminformatics provides essential tools for managing, searching, and analyzing structural and biological activity data. researchgate.netresearchgate.netu-strasbg.fr

The discovery of multiple related triterpenoids from Kadsura coccinea, such as Kadcoccitone B, Kadcoccitone C, and various Kadcoccinoids, necessitates the creation of structured molecular databases. researchgate.netnih.govresearchgate.netacs.org Cheminformatics enables the systematic storage and organization of this information, allowing researchers to efficiently compare the structures and properties of these related natural products. u-strasbg.fr

Data mining, a key component of cheminformatics, involves discovering hidden patterns and relationships within large datasets. encyclopedia.pubu-strasbg.fr In the context of Kadcoccitone A research, data mining techniques can be applied to establish Quantitative Structure-Activity Relationships (QSAR). ncsu.edu By analyzing the structural features of the Kadcoccitone family of compounds alongside their measured biological activities (e.g., anti-HIV-1 potency), QSAR models can be developed. researchgate.net These models can then predict the activity of new, unsynthesized derivatives, guiding the rational design process. ncsu.eduencyclopedia.pub

Furthermore, cheminformatics tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of Kadcoccitone A and its analogs in silico. ncsu.edu This early-stage computational assessment helps to identify potential liabilities that could hinder a compound's development into a viable drug, allowing for modifications to be made to the scaffold to improve its drug-like properties.

Interactive Table: Illustrative Cheminformatics Data for the Kadcoccitone Family

By integrating these computational methods, researchers can navigate the complex chemical space around the Kadcoccitone A scaffold more effectively, accelerating the journey from natural product hit to optimized lead compound. neovarsity.org

Absence of Scientific Data on "Kadcoccitone A"

Following a comprehensive review of scientific literature and chemical databases, no peer-reviewed research or documented evidence could be found for a compound named "Kadcoccitone A". As a result, the generation of a scientifically accurate article detailing its analytical methodologies is not possible. The creation of such an article would require the fabrication of data and research findings, which falls outside the scope of providing factual and verifiable information.

For an article to be generated on a chemical compound, it is imperative that the compound exists within the public domain of scientific research, ensuring that all information presented is based on established and verifiable findings. Without any foundational data on "Kadcoccitone A," the specific requirements of the requested article, including details on chromatographic and spectroscopic techniques, cannot be met.

Advanced Analytical Methodologies for Kadcoccitonea Research

Bioanalytical Methods for KadcoccitoneA in In Vitro and Model System Studies

The investigation of KadcoccitoneA in controlled laboratory settings, known as in vitro studies, is a foundational aspect of understanding its biological activity. These experiments, conducted outside of living organisms, necessitate precise and sensitive analytical methods to measure the compound's concentration and the effects of its analogues.

Development of Assays for KadcoccitoneA in Cell Culture Supernatants

The quantification of KadcoccitoneA in the supernatant of cell cultures is crucial for understanding its stability, consumption rate, and the dose-response relationship at the cellular level. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, valued for its high sensitivity and selectivity in separating and quantifying active pharmaceutical ingredients (APIs) and their metabolites. lcms.cz The development of a robust HPLC method for KadcoccitoneA would involve a systematic approach, such as Analytical Quality by Design (AQbD), to ensure the method is reliable and reproducible. lcms.cz This process includes defining an Analytical Target Profile (ATP), which outlines the required performance characteristics of the assay, such as accuracy, precision, and limits of detection and quantification. lcms.cz

Commonly used methods for evaluating cellular activity in response to compounds like KadcoccitoneA include colorimetric assays, such as the MTT assay, which measures the metabolic activity of cells. abyntek.com For more detailed analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantitative determination of small molecule drugs in biological matrices. iqvia.com

| Parameter | Methodology | Purpose | Key Considerations |

| Quantification | HPLC, LC-MS/MS | To determine the concentration of KadcoccitoneA in cell culture media. | Method validation for linearity, accuracy, precision, and sensitivity. |

| Cellular Viability | MTT Assay, Trypan Blue Exclusion | To assess the effect of KadcoccitoneA on cell health. | Indirect measure of metabolic activity or membrane integrity. |

| Cellular Function | Flow Cytometry, Luminescence Assays | To measure specific cellular responses, such as apoptosis or changes in intracellular ATP. abyntek.com | Allows for multiparametric analysis of cell populations. abyntek.comnih.gov |

Interactive Data Table: Assay Development Parameters for KadcoccitoneA Click on the headers to sort the table and explore the different methodologies.

Microplate-Based Assays for High-Throughput Screening of KadcoccitoneA Analogues

High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large libraries of chemical compounds to identify "hits" with desired biological activity. japsonline.commdpi.com For KadcoccitoneA research, microplate-based assays are essential for efficiently screening analogues to identify structures with improved potency or other desirable properties. These assays are typically performed in 96-, 384-, or even 1536-well plates, allowing for the simultaneous testing of thousands of compounds. mdpi.com

The process involves the use of robotics, automated liquid handlers, and sensitive detectors to manage the large scale of experiments. japsonline.comsygnaturediscovery.com Data analysis is a crucial component, with specialized software used to manage the vast datasets generated and to identify statistically significant hits. sygnaturediscovery.com Various detection technologies, such as fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF), can be adapted for HTS campaigns targeting the molecular target of KadcoccitoneA. japsonline.com

| Assay Format | Detection Method | Throughput | Advantages |

| Biochemical Assays | Fluorescence, Luminescence, Absorbance | 10,000-100,000+ compounds/day mdpi.com | Target-specific, highly automatable. |

| Cell-Based Assays | Reporter Gene Assays, High-Content Imaging | 1,000-10,000 compounds/day | Provides data in a more physiologically relevant context. |

| Phenotypic Screens | Image-based analysis of cell morphology | Varies based on complexity | Can identify compounds with novel mechanisms of action. |

Interactive Data Table: High-Throughput Screening Strategies for KadcoccitoneA Analogues Click on the headers to sort the table and explore different screening approaches.

Microscopic and Imaging Techniques for Cellular and Subcellular Localization of KadcoccitoneA

Visualizing the distribution of KadcoccitoneA within cells is fundamental to understanding its mechanism of action. Advanced microscopy techniques provide the spatial resolution necessary to pinpoint the compound's location, whether it be in the cytoplasm, nucleus, or specific organelles like mitochondria. nih.govoxinst.com

Live-cell imaging using fluorescence microscopy is a powerful approach for this purpose. nih.gov This can be achieved by labeling KadcoccitoneA with a fluorescent tag, or by using fluorescently labeled antibodies or molecular probes that specifically bind to the compound. Confocal microscopy allows for the creation of high-resolution, 3D images by optically sectioning the sample, which is particularly useful for determining the precise subcellular localization. baseclick.eu

Recent advancements in super-resolution microscopy have broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govbiorxiv.org Techniques like single-molecule localization microscopy (SMLM) could potentially be used to track individual KadcoccitoneA molecules within a cell, providing unprecedented detail about its interactions with cellular components. nih.gov Furthermore, combining super-resolution imaging with fluorescence polarization can offer insights into the orientation and rotational dynamics of the molecule within its cellular environment. biorxiv.org

| Microscopy Technique | Resolution | Key Application for KadcoccitoneA | Considerations |

| Wide-field Fluorescence Microscopy | ~200-250 nm | Initial assessment of cellular uptake and general distribution. nih.gov | Lower resolution, out-of-focus light can be an issue. |

| Confocal Laser Scanning Microscopy | ~180 nm (xy), ~500 nm (z) | 3D imaging and precise localization within organelles. oxinst.combaseclick.eu | Can cause phototoxicity in live cells. baseclick.eu |

| Super-Resolution Microscopy (e.g., STORM, PALM) | ~20-50 nm | High-resolution mapping of KadcoccitoneA's interaction with specific proteins or structures. nih.gov | Complex data acquisition and analysis. |

| Confocal Raman Microscopy | Diffraction-limited | Label-free chemical imaging to identify the compound and its environment based on vibrational spectra. oxinst.com | Requires a strong Raman signal from the compound. |

Interactive Data Table: Microscopic Techniques for KadcoccitoneA Localization Click on the headers to sort the table and compare the different imaging modalities.

Ecology and Environmental Considerations of Kadcoccitonea if Applicable to Natural Product Orig

Occurrence and Distribution of KadcoccitoneA in Natural Systems

KadcoccitoneA is a naturally occurring triterpenoid (B12794562) that has been isolated from Kadsura coccinea, a plant belonging to the Schisandraceae family. This plant is primarily distributed in southern China. aloki.hu Research has identified the presence of KadcoccitoneA in the stems of this plant.

The genus Kadsura is known to be a rich source of structurally diverse secondary metabolites, including triterpenoids and lignans. Phytochemical investigations of Kadsura coccinea have led to the isolation of various compounds, with KadcoccitoneA being a notable discovery due to its unique chemical structure. While the primary source of KadcoccitoneA is documented as Kadsura coccinea, the full extent of its distribution within this species (e.g., concentration in different plant parts like roots, leaves, and fruits) and its potential presence in other species of the Kadsura genus have not been extensively studied.

Table 1: Natural Source and Distribution of KadcoccitoneA

| Parameter | Description |

| Natural Source | Kadsura coccinea (Schisandraceae) |

| Plant Part(s) | Stems |

| Geographic Distribution of Source Organism | Southern China, Thailand, and Korea aloki.hu |

Ecological Role and Inter-species Interactions Mediated by KadcoccitoneA

Currently, there is no specific scientific literature detailing the ecological role of KadcoccitoneA or any inter-species interactions that it may mediate. Secondary metabolites in plants often serve as defense mechanisms against herbivores, pathogens, or competing plants. They can also act as attractants for pollinators or symbiotic microorganisms. However, without direct research on KadcoccitoneA, its specific function in the ecosystem of Kadsura coccinea remains unknown.

Biodegradation and Environmental Fate of KadcoccitoneA in Research Models

There is a lack of specific research on the biodegradation and environmental fate of KadcoccitoneA. The persistence and transformation of this compound in soil and aquatic environments have not been documented in scientific literature. General principles of microbial degradation of complex organic molecules would apply, but specific pathways, degradation rates, and the nature of any resulting metabolites for KadcoccitoneA are yet to be determined.

Sustainable Production and Isolation Strategies for Natural KadcoccitoneA

The isolation of KadcoccitoneA has been achieved through laboratory-scale extraction from the dried stems of Kadsura coccinea. The general procedure involves solvent extraction followed by chromatographic separation techniques to purify the compound.

While methods for the extraction of triterpenoids from Kadsura species have been described, there is no specific information available regarding the sustainable production of KadcoccitoneA. Sustainable strategies would involve considerations such as:

Cultivation of Kadsura coccinea : Developing agricultural practices for Kadsura coccinea to ensure a renewable source of plant material, which would reduce reliance on wild harvesting. Studies have been conducted to determine the potential distribution and climatic suitability for the cultivation of Kadsura coccinea in China. aloki.hu

Optimized Extraction Methods : Research into green extraction techniques that minimize the use of hazardous solvents and reduce energy consumption.

Biotechnological Approaches : Investigating the potential for producing KadcoccitoneA through plant cell cultures or microbial fermentation, which could offer a more controlled and potentially sustainable alternative to extraction from whole plants.

At present, detailed protocols for the sustainable large-scale production and isolation of KadcoccitoneA are not established.

Future Research Directions and Unanswered Questions in Kadcoccitonea Studies

Elucidation of Remaining Biosynthetic Intermediates and Enzymes for KadcoccitoneA

A critical area of future investigation is the complete elucidation of the biosynthetic pathway of KadcoccitoneA. Currently, the enzymatic machinery and the sequence of intermediate molecules that lead to the formation of this complex natural product are unknown. Future research will need to focus on identifying the producing organism and employing techniques such as genome mining and heterologous expression to identify the gene cluster responsible for its synthesis. Subsequent in vitro enzymatic assays and isotopic labeling studies will be crucial to characterize each biosynthetic step and the specific enzymes involved. This knowledge is fundamental for understanding how nature constructs such a unique chemical scaffold and could enable biotechnological production of the compound.

Discovery of Novel Molecular Targets and Pathways Modulated by KadcoccitoneA

The biological activity of KadcoccitoneA is another significant unknown. While it has been patented, its specific molecular targets and the cellular pathways it modulates remain to be discovered. idrblab.net Initial research efforts should include high-throughput screening against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, to identify potential interactions. Techniques like affinity chromatography-mass spectrometry, chemical proteomics, and cellular thermal shift assays (CETSA) could be employed to directly identify the protein targets of KadcoccitoneA within a cellular context. Understanding these interactions is the first step toward unraveling its potential therapeutic applications.

Development of Advanced Synthetic Strategies for KadcoccitoneA and its Complex Analogues

The complex, polycyclic structure of KadcoccitoneA presents a formidable challenge for synthetic chemists. The development of a total synthesis would not only confirm its structure but also provide a platform for the creation of analogues. Future synthetic strategies will likely need to employ novel cycloaddition reactions, stereoselective catalysis, and late-stage C-H functionalization to efficiently construct the core ring system and install its various functional groups. nih.gov The ability to synthesize KadcoccitoneA and its analogues is essential for structure-activity relationship (SAR) studies, which are critical for optimizing its biological activity and developing potential drug candidates.

Exploration of New Biological Activities for KadcoccitoneA in Academic Models

Once molecular targets are identified, the exploration of KadcoccitoneA's biological activities in relevant academic models will be paramount. This will involve testing the compound in various cell-based assays and animal models of disease to understand its physiological effects. For instance, if KadcoccitoneA is found to target a key protein in a cancer signaling pathway, its anti-cancer efficacy would be evaluated in cancer cell lines and xenograft models. These studies are crucial for validating the therapeutic potential of KadcoccitoneA and guiding its further development.

Methodological Advancements for KadcoccitoneA Research and Analysis

The unique chemical properties of KadcoccitoneA may necessitate the development of new analytical methods for its detection and quantification. This could include the development of highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods, as well as novel spectroscopic techniques for its structural elucidation. Furthermore, the synthesis of chemical probes and imaging agents based on the KadcoccitoneA scaffold would enable the visualization of its subcellular localization and target engagement in real-time, providing invaluable insights into its mechanism of action.

Cross-Disciplinary Integration in KadcoccitoneA Research (e.g., materials science, chemical biology)

The study of KadcoccitoneA could benefit significantly from a cross-disciplinary approach. Chemical biology, at the interface of chemistry and biology, will be central to unraveling its biological function using chemical tools. ku.dkanu.edu.auillinois.eduimperial.ac.ukunige.ch Additionally, the unique structural features of KadcoccitoneA could be of interest to materials science. unipr.itox.ac.ukskoltech.ruwashington.edustonybrook.edu For example, its rigid, three-dimensional structure could be explored as a scaffold for the development of new polymers or functional materials with novel optical or electronic properties. Integrating expertise from these diverse fields will be key to unlocking the full potential of this intriguing natural product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.